N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide
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Overview
Description
N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide is a complex organic compound that features a thiazolidine ring, a pyrimidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide typically involves multiple steps, including the formation of the thiazolidine ring and the pyrimidine ring, followed by the introduction of the benzyl group and other functional groups. Common synthetic routes may involve:
Formation of the Thiazolidine Ring: This can be achieved through the reaction of a thiol with an α-haloamide under basic conditions.
Formation of the Pyrimidine Ring: This often involves the cyclization of a β-dicarbonyl compound with a guanidine derivative.
Introduction of Functional Groups: The chlorination of the pyrimidine ring and the methylation of the sulfanyl group can be carried out using reagents like thionyl chloride and methyl iodide, respectively.
Coupling Reactions: The final coupling of the thiazolidine and pyrimidine rings can be achieved using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the biological activity of thiazolidine and pyrimidine derivatives.
Chemical Biology: It can be employed in the design of chemical probes to investigate biological pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide would depend on its specific biological target. Generally, compounds of this nature may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazolidine Derivatives: Compounds like pioglitazone and rosiglitazone, which are used as antidiabetic agents.
Pyrimidine Derivatives: Compounds such as 5-fluorouracil, used in cancer treatment, and pyrimethamine, an antimalarial drug.
Uniqueness
N-benzyl-3-[5-chloro-2-(methylsulfanyl)pyrimidine-4-carbonyl]-1,3-thiazolidine-4-carboxamide is unique due to its specific combination of functional groups and rings, which may confer distinct biological activities and chemical reactivity compared to other thiazolidine or pyrimidine derivatives.
Properties
IUPAC Name |
N-benzyl-3-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)-1,3-thiazolidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN4O2S2/c1-25-17-20-8-12(18)14(21-17)16(24)22-10-26-9-13(22)15(23)19-7-11-5-3-2-4-6-11/h2-6,8,13H,7,9-10H2,1H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBBISMVWJGIFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CSCC2C(=O)NCC3=CC=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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